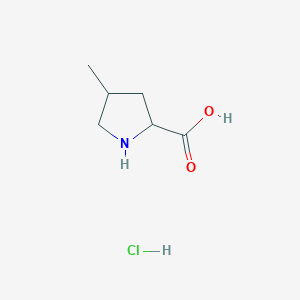
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride, also known as S-allyl-L-homocysteine hydrochloride, is a compound with significant interest in various scientific fields. It is a derivative of homocysteine, an amino acid that plays a crucial role in the body’s metabolism. The compound’s unique structure, which includes an allyl group attached to a sulfur atom, makes it a valuable subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride typically involves the reaction of L-homocysteine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of homocysteine attacks the allyl bromide, forming the desired product. The reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allyl group, forming simpler derivatives.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-allylated homocysteine derivatives.
Substitution: Various substituted homocysteine derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases and cancer.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.
作用機序
The compound exerts its effects primarily through its interaction with enzymes and other proteins involved in metabolic pathways. The allyl group attached to the sulfur atom can undergo various chemical transformations, influencing the activity of enzymes such as cystathionine beta-synthase and cystathionine gamma-lyase. These enzymes play crucial roles in the metabolism of sulfur-containing amino acids, and their modulation can have significant biological effects.
類似化合物との比較
Similar Compounds
L-Homocysteine: The parent compound without the allyl group.
S-Methyl-L-homocysteine: A similar compound with a methyl group instead of an allyl group.
S-Ethyl-L-homocysteine: A compound with an ethyl group attached to the sulfur atom.
Uniqueness
(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable tool for studying the effects of sulfur-containing compounds in biological systems and for developing new therapeutic agents.
特性
分子式 |
C7H14ClNO2S |
|---|---|
分子量 |
211.71 g/mol |
IUPAC名 |
(2S)-2-amino-4-prop-2-enylsulfanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-2-4-11-5-3-6(8)7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H/t6-;/m0./s1 |
InChIキー |
YGXBDJTXFZTWEW-RGMNGODLSA-N |
異性体SMILES |
C=CCSCC[C@@H](C(=O)O)N.Cl |
正規SMILES |
C=CCSCCC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



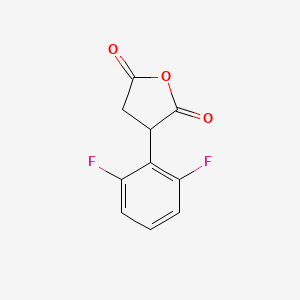
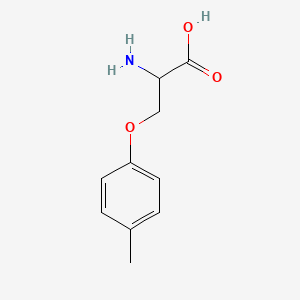
![rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis](/img/structure/B15128225.png)
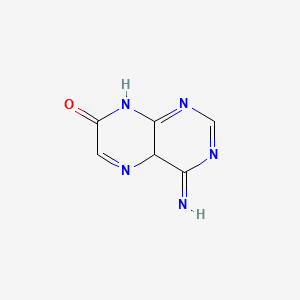

![1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B15128236.png)
![4-[(2Z)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15128251.png)
![(3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15128263.png)
![2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol](/img/structure/B15128271.png)
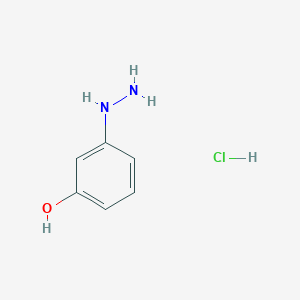
![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)
![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)
